2-(2-chlorophenoxy)-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide
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Overview
Description
2-(2-Chlorophenoxy)-N-{2-[(morpholin-4-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}acetamide is a complex organic compound that features a benzodiazole core, a morpholine ring, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-{2-[(morpholin-4-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}acetamide typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a chlorophenol reacts with a suitable leaving group on the benzodiazole core.
Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction involving a morpholine derivative and a suitable electrophile on the benzodiazole core.
Final Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate compound with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring and the benzodiazole core.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzodiazole core and the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogenating agents for electrophilic substitution are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(2-Chlorophenoxy)-N-{2-[(morpholin-4-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting neurological or inflammatory pathways.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-{2-[(morpholin-4-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core and morpholine ring are likely involved in binding to these targets, while the chlorophenoxy group may enhance the compound’s affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-4-chlorophenoxy)acetic acid: A widely used herbicide with a similar chlorophenoxy group.
Quinoxaline Derivatives: Compounds with a similar benzodiazole core that exhibit a range of biological activities.
Morpholine Derivatives: Compounds containing the morpholine ring, used in various pharmaceutical and industrial applications.
Uniqueness
2-(2-Chlorophenoxy)-N-{2-[(morpholin-4-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}acetamide is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C23H27ClN4O3 |
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Molecular Weight |
442.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[2-(morpholin-4-ylmethyl)-1-propan-2-ylbenzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C23H27ClN4O3/c1-16(2)28-20-8-7-17(25-23(29)15-31-21-6-4-3-5-18(21)24)13-19(20)26-22(28)14-27-9-11-30-12-10-27/h3-8,13,16H,9-12,14-15H2,1-2H3,(H,25,29) |
InChI Key |
LCNBFAJNNRWCDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3Cl)N=C1CN4CCOCC4 |
Origin of Product |
United States |
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